Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate
Description
Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a carbamoyl amino substituent at the para position of the aromatic ring, linked to a 3-methylbutyl chain. Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.3 g/mol. Structurally, the compound combines a lipophilic 3-methylbutyl group with a polar carbamoyl moiety, balancing solubility and membrane permeability.
Properties
IUPAC Name |
methyl 4-(3-methylbutylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-9-15-14(18)16-12-6-4-11(5-7-12)13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMTQFHAOMEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the carbamoylation reaction with 3-methylbutyl isocyanate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Common solvents include methanol and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-{[(3-methylbutyl)carbamoyl]amino}benzoic acid.
Reduction: Formation of 4-{[(3-methylbutyl)carbamoyl]amino}benzylamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The table below summarizes key structural features, properties, and applications of Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate and its analogues:
Key Findings and Insights
Carbamoyl-Substituted Analogues
- This compound vs. IV-23: IV-23 (C₄₆H₅₀N₄O₅) is a larger molecule with a benzylcarbamoyl group and additional methyl substituents, enhancing lipophilicity and likely improving binding to hydrophobic enzyme pockets . The simpler structure of the target compound (C₁₄H₂₀N₂O₃) may offer better pharmacokinetic profiles (e.g., oral bioavailability) compared to IV-23, which is optimized for HDAC inhibition.
Biotin-Tagged Derivatives
- CA-TMR-biotin-1 :
Halogenated and Polar Derivatives
- Methyl 3-bromo-4-methylbenzoate :
- Ethyl 4-(sulfooxy)benzoate :
Amino-Hydroxy Analogues
- Methyl 2-amino-3-hydroxybenzoate: The amino and hydroxyl groups enable strong hydrogen bonding, increasing solubility in polar solvents . The target compound’s carbamoyl group offers moderate polarity, balancing solubility and membrane permeability.
Stability and Reactivity Trends
- Carbamoyl vs. Halogen Substituents :
- Sulfated Esters :
Research Implications
- Medicinal Chemistry :
- Biochemical Tools: Biotin-tagged derivatives (e.g., CA-TMR-biotin-1) highlight the versatility of benzoate scaffolds in non-therapeutic applications .
Biological Activity
Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate, a compound with potential therapeutic applications, has been studied for its biological activities, particularly its antimicrobial and anti-inflammatory properties. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a carbamoyl group and an aromatic ring. Its chemical structure suggests potential interactions with biological macromolecules, which may lead to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess similar properties.
- Case Study : In a study examining the antimicrobial efficacy of various benzoate derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have revealed that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
- Research Findings : A study reported that treatment with this compound led to decreased levels of TNF-α and IL-6 in cultured cells, indicating its potential as an anti-inflammatory agent .
Target Interactions
The biological activity of this compound is likely mediated through its interaction with specific proteins or enzymes. The presence of the carbamoyl group suggests that it may form covalent bonds with target sites, influencing their activity.
- Biochemical Pathways : The compound may participate in metabolic pathways involving methionine metabolism and the activated methyl cycle, which are crucial for cellular function .
Pharmacokinetics
Based on its chemical structure, it is hypothesized that this compound has favorable pharmacokinetic properties:
- Absorption : Likely absorbed in the gastrointestinal tract after oral administration.
- Distribution : Expected to distribute throughout the body.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys .
Research Applications
This compound has diverse applications in scientific research:
- Drug Development : Investigated as a potential lead compound for developing novel therapeutic agents targeting inflammation and infection.
- Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules .
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Ethyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate | Low | Moderate |
| Propyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate | Low | Low |
This table highlights the unique properties of this compound compared to its ethyl and propyl analogs, emphasizing its potential as a more effective antimicrobial and anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 4-aminobenzoate derivatives with substituted isocyanates. For example, ethyl 4-aminobenzoate can react with tetramethylthiuram disulfide (DTMT) to form intermediate thiourea derivatives, followed by deamination to generate isocyanate intermediates . Subsequent reaction with 3-methylbutylamine under anhydrous conditions (e.g., in dichloromethane or DMF) yields the target compound. Optimization includes:
- Catalyst selection : Use of Na₂S₂O₅ as a catalyst in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Temperature control : Maintaining 0–5°C during isocyanate formation to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the carbamoyl and ester functional groups. For example, the methyl ester group typically resonates at δ ~3.8 ppm (¹H) and ~165–170 ppm (¹³C) .
- Infrared Spectroscopy (IR) : Stretching frequencies for the carbonyl groups (C=O of ester ~1720 cm⁻¹, carbamoyl ~1660 cm⁻¹) validate structural motifs .
- X-ray Crystallography : Single-crystal studies (e.g., using SHELXL ) resolve bond lengths and angles. For related benzoates, mean C–C bond lengths of 1.39–1.41 Å and R factors <0.04 ensure accuracy .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar compounds (e.g., 3-methylbutyl 4-(dimethylamino)benzoate ):
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in structural data for this compound?
- Methodological Answer :
- Data Collection : High-resolution datasets (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 295 K minimize thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, resolving torsional angles in the 3-methylbutyl chain can clarify conformational flexibility.
- Validation Tools : PLATON or Mercury for analyzing intermolecular interactions (e.g., π-π stacking of benzoate rings).
Q. What strategies address solubility challenges during bioactivity assays?
- Methodological Answer :
- Solvent Screening : Test DMSO (for stock solutions) followed by dilution in PBS or cell culture media (≤0.1% DMSO to avoid cytotoxicity).
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via ester hydrolysis) to improve aqueous solubility .
- Surfactant Use : Polysorbate-80 (0.1–1%) enhances dispersion in in vitro assays .
Q. How does the carbamoyl substituent influence stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Carbamoyl groups are prone to hydrolysis under acidic (pH <3) or alkaline (pH >9) conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, with ester cleavage preceding carbamoyl breakdown .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., metsulfuron-methyl ) to validate enzymatic inhibition protocols.
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain divergent results (e.g., esterase-mediated hydrolysis to free carboxylic acids ).
- Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity trends.
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational docking predictions for this compound?
- Methodological Answer :
- Conformational Sampling : Molecular dynamics simulations (e.g., AMBER or GROMACS) account for flexible 3-methylbutyl chains, which static docking (AutoDock Vina) may overlook .
- Protonation States : Adjust carbamoyl group protonation (e.g., at pH 7.4) using software like Epik .
- Crystal Packing Effects : X-ray structures may stabilize non-biological conformers; compare with solution-state NMR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
